molecular formula C17H15N3O6S B2673616 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide CAS No. 899955-52-3

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B2673616
CAS No.: 899955-52-3
M. Wt: 389.38
InChI Key: VJEPWEMKQUHXEY-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H15N3O6S and its molecular weight is 389.38. The purity is usually 95%.
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Scientific Research Applications

Optical Storage Materials

Research involving nitrophenyl compounds and azo polymers, like the study by Meng et al. (1996), highlights the potential of such molecules in reversible optical storage. These materials can exhibit photoinduced birefringence, which can be manipulated for optical data storage, demonstrating the cooperative motion of polar side groups in amorphous polymers Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996). Azo Polymers for Reversible Optical Storage. 10. Cooperative Motion of Polar Side Groups in Amorphous Polymers. Macromolecules, 29(3), 946-952..

Functionalization of Polymers

The work by Weber et al. (2012) on 2-isopropenyl-2-oxazoline shows how molecules with oxazoline groups can be polymerized to create functional polymers. These materials can be tailored for specific applications, including biomedical uses, due to their thermoresponsive behavior and high reactivity toward thiols and acids Weber, C., Neuwirth, T., Kempe, K., Özkahraman, B., Tamahkar, E., Mert, H., Becer, C. R., & Schubert, U. (2012). 2-Isopropenyl-2-oxazoline: A Versatile Monomer for Functionalization of Polymers Obtained via RAFT. Macromolecules, 45(1), 20-27..

Molecular Electronic Devices

Chen et al. (1999) utilized a molecule with a nitroamine redox center for developing an electronic device capable of exhibiting negative differential resistance with a significant on-off peak-to-valley ratio. This suggests potential applications of nitrophenyl compounds in the development of molecular electronic components Chen, J., Reed, M. A., Rawlett, A. M., & Tour, J. M. (1999). Large On-Off Ratios and Negative Differential Resistance in a Molecular Electronic Device. Science, 286(5444), 1550-1552..

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-10-7-8-12(20(23)24)9-14(10)18-16(21)11(2)19-17(22)13-5-3-4-6-15(13)27(19,25)26/h3-9,11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEPWEMKQUHXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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